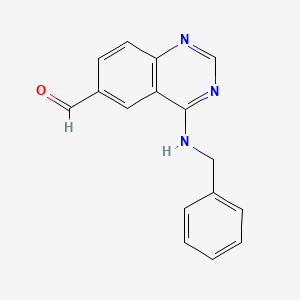

4-(Benzylamino)quinazoline-6-carbaldehyde

CAS No.: 648449-12-1

Cat. No.: VC15922487

Molecular Formula: C16H13N3O

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648449-12-1 |

|---|---|

| Molecular Formula | C16H13N3O |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 4-(benzylamino)quinazoline-6-carbaldehyde |

| Standard InChI | InChI=1S/C16H13N3O/c20-10-13-6-7-15-14(8-13)16(19-11-18-15)17-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,18,19) |

| Standard InChI Key | XABBGPHIXYNZCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(Benzylamino)quinazoline-6-carbaldehyde (C₁₆H₁₄N₄O) features a bicyclic quinazoline scaffold substituted at positions 4 and 6. The 4-position is occupied by a benzylamino group (-NH-CH₂-C₆H₅), while the 6-position bears a carbaldehyde (-CHO). This configuration introduces both nucleophilic (amine) and electrophilic (aldehyde) sites, enabling diverse reactivity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(Benzylamino)quinazoline-6-carbaldehyde | |

| Molecular Formula | C₁₆H₁₄N₄O | |

| Molecular Weight | 278.31 g/mol | |

| CAS Registry Number | DTXSID80726771 |

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 4-substituted quinazolines typically involves sequential functionalization of the quinazoline core. For 4-(benzylamino)quinazoline-6-carbaldehyde, two plausible routes emerge:

Route A: Sequential Substitution

-

Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines yields the quinazoline backbone .

-

4-Position Amination: Nucleophilic aromatic substitution (SNAr) at the 4-position using benzylamine, often facilitated by electron-withdrawing groups (e.g., chloro, bromo) at this site .

-

6-Position Formylation: Direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl precursor .

Physicochemical Properties

Spectral Characteristics

Although experimental data for 4-(benzylamino)quinazoline-6-carbaldehyde are sparse, analogous quinazolines provide benchmarks:

-

¹H NMR: Expected signals include δ 9.8–10.2 ppm (aldehyde proton), δ 8.5–9.0 ppm (quinazoline H-2 and H-5), and δ 4.5–5.0 ppm (benzyl CH₂) .

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the aldehyde and amine groups; limited aqueous solubility .

-

Reactivity: The aldehyde group is prone to oxidation and nucleophilic attack, necessitating anhydrous storage conditions .

Applications and Research Findings

Pharmaceutical Intermediates

Quinazolines with 4-anilino/benzylamino substituents are established kinase inhibitors (e.g., EGFR inhibitors) . The aldehyde at position 6 in 4-(benzylamino)quinazoline-6-carbaldehyde serves as a handle for further derivatization:

-

Schiff Base Formation: Reaction with primary amines yields imine-linked conjugates, explored in anticancer drug design .

-

Reductive Amination: Conversion to secondary amines enhances blood-brain barrier penetration in CNS-targeted therapies .

Future Directions

Targeted Derivitization

-

Peptide Conjugates: Leverage the aldehyde group for site-specific bioconjugation to antibodies or peptides.

-

Metal Complexation: Explore coordination chemistry with transition metals (e.g., Ru, Pt) for catalytic or therapeutic applications.

Biological Screening

Priority areas include:

-

Kinase Inhibition Assays: EGFR, VEGFR, and PDGFR families.

-

Antiviral Testing: Against coronaviruses (SARS-CoV-2, MERS-CoV) and influenza strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume